ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 251307-03-6) is a dihydropyrrole derivative characterized by a 4-chloroanilino substituent at the 4-position and an ethyl ester group at the 3-position. Its molecular formula is C₁₆H₁₆ClN₂O₃, with a molecular weight of 325.77 g/mol (derived from structural analysis) . The compound crystallizes in the triclinic space group P1, with distinct dihedral angles (74.87° and 29.09°) between the central pyrrole ring and the substituted aryl groups, influencing its solid-state packing via intermolecular N–H···O and C–H···O hydrogen bonds .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)iminomethyl]-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-21-15(20)13-9(2)18-14(19)12(13)8-17-11-6-4-10(16)5-7-11/h4-8,18-19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECJHEURTWFLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C=NC2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, including in vitro and in vivo experiments, and presenting relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN2O3, with a molecular weight of 306.74 g/mol. The structure features a pyrrole ring, which is known for its biological significance, particularly in pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O3 |
| Molecular Weight | 306.74 g/mol |
| CAS Number | 251307-03-6 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related pyrrole derivatives have shown activity against various bacterial strains. The specific compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
Table 2: Anticancer Activity Data
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Anti-HIV Activity
Similar compounds have shown promise as anti-HIV agents. Although specific data on this compound is limited, related structures have been reported to exhibit significant inhibition of HIV replication.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the chloroaniline moiety could enhance its binding affinity to target proteins involved in disease pathways.
Case Study: Synthesis and Evaluation
A notable study synthesized related pyrrole derivatives and evaluated their biological activities. The synthesis involved a multi-step process starting from commercially available precursors. The resulting compounds were screened for antimicrobial and anticancer activities, revealing several candidates with promising profiles.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Analogues
Key Observations :
- Electron-Withdrawing vs.
- Melting Points : Chloro-substituted analogues (e.g., 3c) exhibit lower melting points than methoxy derivatives (e.g., 3b), likely due to reduced hydrogen-bonding capacity .
- Hydrogen Bonding : The target compound forms inversion dimers via N–H···O and C–H···O interactions, a motif absent in analogues with bulkier substituents (e.g., 3d, 3e) .
Crystallographic and Stability Considerations
The target compound’s crystal structure (space group P1 ) reveals a planar pyrrole core with a 74.87° dihedral angle between the 4-chlorophenyl ring and the central ring. This contrasts with analogues like 3e (2,4-dimethoxybenzylidene), where steric hindrance from methoxy groups disrupts coplanarity, reducing crystalline stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
